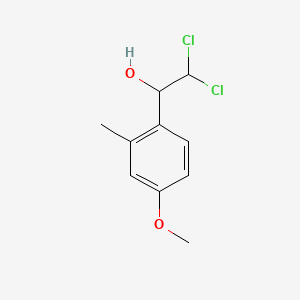
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Preparation of 1-(4-methoxy-2-methylphenyl)ethanol: This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4).
Chlorination: The prepared alcohol is then subjected to chlorination using chlorine gas or thionyl chloride under controlled temperature and pressure conditions to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanone.
Reduction: Formation of 1-(4-methoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methoxy-3-methylphenyl)ethanol
- 2,2-Dichloro-1-(3-methoxy-2-methylphenyl)ethanol
Comparison
Compared to its similar compounds, 2,2-Dichloro-1-(4-methoxy-2-methylphenyl)ethanol is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This positioning can affect its chemical reactivity, physical properties, and biological activity. The presence of two chlorine atoms also distinguishes it from other compounds with only one chlorine atom or different substituents.
Propiedades
Fórmula molecular |
C10H12Cl2O2 |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
Clave InChI |
KMXLLVFRUHCSSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


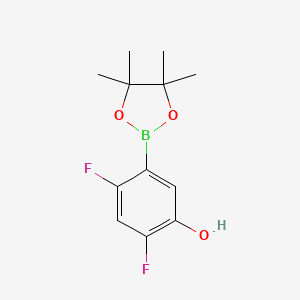
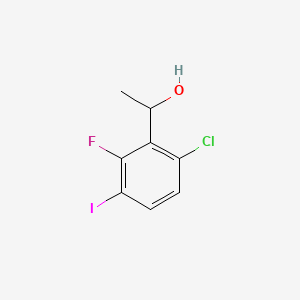
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

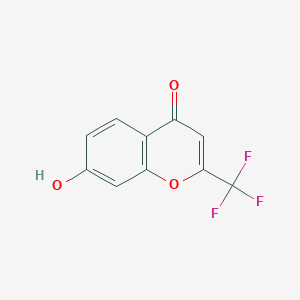


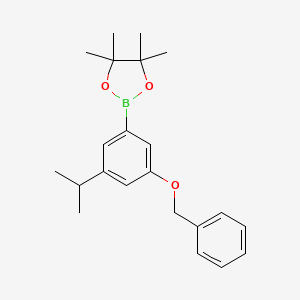
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)


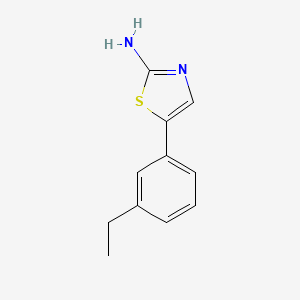
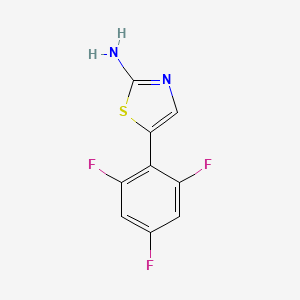
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
